“5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride” has been identified as a potential component in the development of antitubercular drugs . The compound is part of a new class of furan-based inhibitors of the salicylate synthase MbtI, a Mg2±dependent enzyme that converts chorismate to salicylate, which then acts as the building block for the biosynthesis of all siderophores . The furan scaffold is particularly common in antitubercular drugs .
This compound can be used in the synthesis of biofuels and polymers . Acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced in high yield by treatment of the precursor aldehydes with tert-butyl hypochlorite . These derivatives are highly useful intermediates for the production of furoate ester biofuels and polymers of furan-2,5-dicarboxylic acid (FDCA) .
2-Furoyl chloride, a related compound, is used in the characterization of mixtures of polyethoxylated alcohols and their sulphates . It’s plausible that “5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride” could have similar applications in chemical analysis.
Arylfurane compounds, such as aldehydes, exhibit different biological activity (antimicrobial, anticonvulsant, anticancer, tuberculostatic, etc.), due to which they are used as medications . The presence of nitro and carbonyl groups in the investigated compounds extends possibilities of their practical usage .
5-Phenyl-furan-2-carboxylic acids have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis . This compound could potentially have similar applications.
5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride has the molecular formula C11H5Cl2NO4 and a molecular weight of 286.07 g/mol. The compound features a furan ring substituted with a carbonyl chloride group and a 2-chloro-4-nitrophenyl moiety. This structure imparts unique reactivity, particularly due to the presence of both electron-withdrawing groups, which enhance its electrophilic character .
Research indicates that 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride exhibits potential biological activities, including:
The synthesis typically involves the reaction of 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid with thionyl chloride under reflux conditions:
text5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid + SOCl2 → 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride + SO2 + HCl
This method is efficient for laboratory settings and can be scaled up for industrial production using continuous flow reactors to enhance yield and purity .
5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride finds diverse applications:
The uniqueness of 5-(2-Chloro-4-nitrophenyl)furan-2-carbonyl chloride lies in its combination of functional groups that enhance its reactivity compared to similar compounds. The presence of both a nitro group and a carbonyl chloride group allows for a broader range of chemical transformations and potential applications in drug development and material science .